罗塞替尼

描述

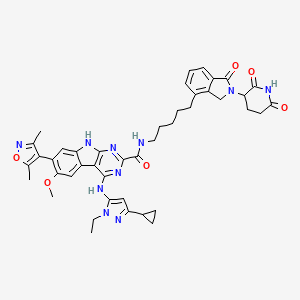

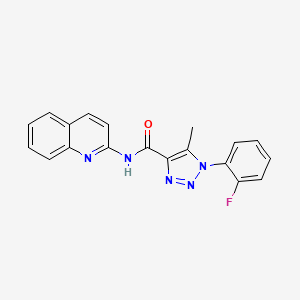

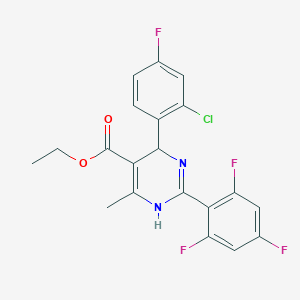

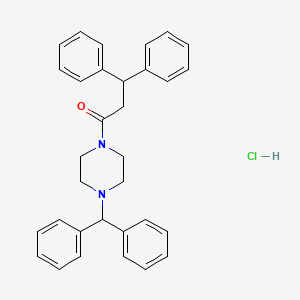

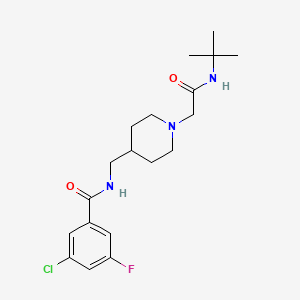

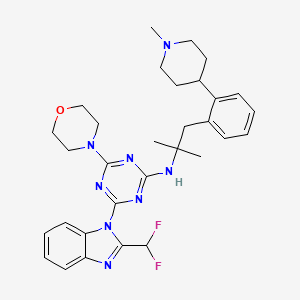

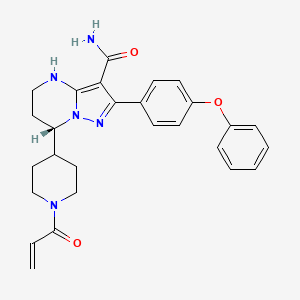

Molecular Structure Analysis

Rociletinib is an orally bioavailable small molecule, irreversible inhibitor of EGFR with potential antineoplastic activity . Understanding the EGFR structure, including its kinase domain and other parts of the protein, and its activation mechanism can accelerate the discovery of novel compounds targeting this protein .Physical And Chemical Properties Analysis

Rociletinib is a synthetic organic compound with the molecular formula C27H28F3N7O3 and a molecular weight of 555.562 g/mol .科学研究应用

1. Treatment of Non-Small-Cell Lung Cancer (NSCLC) Rociletinib has shown promising results in the treatment of NSCLC. It is particularly effective against EGFR-mutated NSCLC that has become resistant to current therapies . In a phase 1–2 study, Rociletinib was administered to patients with EGFR-mutated NSCLC who had disease progression during previous treatment with an existing EGFR inhibitor .

Overcoming T790M Resistance

Rociletinib is active against the most common resistance mutation, T790M, significantly improving outcomes for patients . This makes it a valuable tool in the treatment of EGFR-mutated NSCLC, especially in cases where resistance has developed.

3. Use as a Probe for Lung Cancer Rociletinib has been used as a probe for lung cancer with L858R/T790M mutations of the Epidermal Growth Factor Receptor (EGFR) . This allows for the monitoring of these mutations, aiding in patient selection before therapy with EGFR-TKIs .

Synthesis of Radioiodinated Rociletinib

Rociletinib has been radioiodinated to create a useful tool for monitoring EGFR L858R/T790M mutations . This novel radiolabeled probe, [125I]ICO1686, was prepared with high radiochemical yield and purity .

Study of Compound Resistance Mutations

Rociletinib has been used in studies of compound resistance mutations involving EGFR T790M with concurrent C797S, L718Q, or K844V alterations . These compound mutants were resistant to all known EGFR inhibitors in vitro .

Evaluation of Cytotoxicity

The cytotoxicity of Rociletinib has been evaluated using non-small cell lung cancer (NSCLC) cell lines . This has provided valuable information about the drug’s effectiveness and potential side effects.

作用机制

Target of Action

Rociletinib is a potent, small molecule, irreversible tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR) while sparing wild-type EGFR . The primary targets of Rociletinib are the mutated forms of EGFR, including the common activating mutations (L858R, Del19) and the T790M resistance mutation .

Mode of Action

Rociletinib irreversibly binds to and inhibits signaling through these mutated forms of EGFR . This interaction with its targets leads to the inhibition of EGFR tyrosine kinase, which in turn blocks the downstream signaling pathways. This results in the inhibition of proliferation and induction of cell death in EGFR overexpressing cells .

Biochemical Pathways

The primary biochemical pathway affected by Rociletinib is the EGFR signaling pathway. EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to autophosphorylation of receptor tyrosine kinase. This initiates a variety of signaling pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell proliferation and survival . By inhibiting the EGFR, Rociletinib disrupts these pathways, leading to cell death .

Result of Action

The molecular effect of Rociletinib is the inhibition of EGFR tyrosine kinase activity, which leads to the disruption of several key cell signaling pathways . At the cellular level, this results in the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells . In clinical trials, Rociletinib has shown activity in patients with EGFR-mutated non-small cell lung cancer (NSCLC) associated with the T790M resistance mutation .

安全和危害

未来方向

Despite the initial high response rates, patients on EGFR TKIs like Rociletinib will inevitably become resistant to treatment. The mechanisms of acquired resistance mainly include an altered EGFR signaling pathway, activation of aberrant bypassing pathways, downstream pathway activation, and histological/phenotypic transformations . The combination of targeted therapies is a promising strategy to treat osimertinib-resistant patients, and multiple clinical studies on novel combined therapies are ongoing .

属性

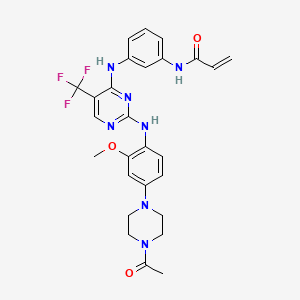

IUPAC Name |

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFOZJXAKZVRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025958 | |

| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374640-70-6 | |

| Record name | Rociletinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rociletinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROCILETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)